molecular formula C28H44ClNO2 B102515 Methylbenzethonium chloride CAS No. 15716-02-6

Methylbenzethonium chloride

Cat. No.: B102515
CAS No.: 15716-02-6
M. Wt: 462.1 g/mol
InChI Key: WYWSKWZUWZLELX-UHFFFAOYSA-M
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Description

Historical Perspectives and Discovery in Research

The journey of quaternary ammonium (B1175870) compounds began in the early 20th century, with the first studies on their antibacterial properties focusing on hexamethylenetetramine derivatives. mdpi.com A pivotal moment in the development of QACs was the discovery of benzalkonium chloride in 1935 by Domagk. mdpi.com This discovery laid the groundwork for the development of other QACs, including methylbenzethonium chloride. The synthesis of this compound involves the reaction of tertiary amines with specific alkylating agents, a process refined from earlier methodologies. The systematic exploration of structural modifications to enhance biocidal properties was a key driver in the development of compounds like this compound.

Overview of Quaternary Ammonium Compounds (QACs) in Scientific Research

Quaternary ammonium compounds are a large class of chemicals characterized by a central, positively charged nitrogen atom covalently bonded to four carbon atoms. wikipedia.orgmdpi.com This structure gives them cationic surfactant properties, attracting them to negatively charged surfaces like the cell membranes of microorganisms. wikipedia.orgresearchgate.net QACs are known for their broad-spectrum antimicrobial activity against bacteria, fungi, and viruses. mdpi.commedchemexpress.com

The general structure of QACs allows for a wide variety of derivatives, which are broadly categorized into mono-, bis-, multi-, and poly-derivatives. mdpi.com This structural diversity allows for the tuning of their properties for various applications, from disinfectants and antiseptics to preservatives in cosmetics and personal care products. mdpi.comsfei.org Research into QACs has also explored their role in disrupting microbial membranes, leading to cell lysis and death. researchgate.net The mechanism of action involves an electrostatic attraction to the microbial membrane, followed by the insertion of hydrophobic alkyl chains, which destabilizes the membrane. researchgate.net

Table 1: General Properties of Quaternary Ammonium Compounds

Property Description
Structure Central positively charged nitrogen atom bonded to four alkyl or aryl groups. mdpi.com
Charge Cationic (positively charged). mdpi.com
Solubility Generally soluble in water. mdpi.com
Mechanism of Action Disruption of microbial cell membranes. researchgate.net

| Spectrum of Activity | Broad-spectrum against bacteria, fungi, and some viruses. mdpi.com |

Current Research Landscape and Significance of this compound

Current research on this compound is diverse, extending beyond its traditional use as an antimicrobial agent. A significant area of investigation is its potential as an anticancer agent. Studies have shown that benzethonium (B1203444) chloride, a closely related compound, can induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in xenograft models. aacrjournals.orgnih.gov Research has demonstrated that benzethonium chloride's antitumor activity may involve the dysregulation of mitochondria and the rough endoplasmic reticulum, leading to an increase in cytosolic calcium levels and eventual cell death. drugbank.com A high-throughput screening of thousands of compounds identified benzethonium chloride as having broad-spectrum anticancer activity. aacrjournals.orgnih.gov

Another area of active research is the use of this compound in the treatment of parasitic diseases, particularly leishmaniasis. researchgate.netthegoodscentscompany.comajtmh.orgoup.com It has been investigated both as a standalone treatment and in combination with other drugs. researchgate.netoup.com Studies have explored its efficacy in topical formulations for cutaneous leishmaniasis. researchgate.netthegoodscentscompany.com Research indicates that this compound can decrease the growth of Leishmania major promastigotes and amastigotes in vitro, with electron microscopy studies revealing significant swelling of mitochondria in treated parasites. ajtmh.org

Furthermore, the synergistic effects of this compound with other antimicrobial agents are being explored. For instance, it has been shown to enhance the activity of colistin (B93849) against Pseudomonas aeruginosa, a bacterium known for its resistance to many antibiotics. frontiersin.org This line of research is critical in the face of rising antimicrobial resistance.

Table 2: Recent Research Applications of this compound

Research Area Key Findings
Oncology Identified as a potential anticancer agent; induces apoptosis in cancer cells. aacrjournals.orgnih.gov
Parasitology Shows antileishmanial activity, particularly against cutaneous leishmaniasis. researchgate.netajtmh.org
Antimicrobial Synergy Enhances the efficacy of other antimicrobials, such as colistin against P. aeruginosa. frontiersin.org

| Drug Repurposing | Being evaluated for new therapeutic uses beyond its traditional applications. researchgate.net |

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

15716-02-6

Molecular Formula

C28H44ClNO2

Molecular Weight

462.1 g/mol

IUPAC Name

benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride

InChI

InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1

InChI Key

WYWSKWZUWZLELX-UHFFFAOYSA-M

SMILES

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-]

Canonical SMILES

CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-]

Other CAS No.

15716-02-6

Synonyms

Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride

Origin of Product

United States

Molecular and Cellular Mechanisms of Action of Methylbenzethonium Chloride

Interactions with Biological Membranes and Lipid Bilayers

Methylbenzethonium chloride, a quaternary ammonium (B1175870) compound, exerts significant disruptive effects on the structural and functional integrity of biological membranes. Its amphiphilic nature, characterized by a positively charged hydrophilic head and a bulky hydrophobic tail, is central to its mechanism of action.

Disruption of Membrane Integrity and Permeability Alteration

The primary interaction of this compound with cellular membranes involves the electrostatic attraction between its cationic quaternary ammonium group and the negatively charged components of the microbial cell envelope, such as phospholipids (B1166683). patsnap.comnovonordiskpharmatech.com This initial binding is followed by the insertion of its lipophilic benzyl (B1604629) and octyl groups into the hydrophobic core of the lipid bilayer. patsnap.com This integration disrupts the ordered arrangement of the phospholipid molecules, leading to a loss of membrane integrity. patsnap.com

This disruption manifests as an increase in membrane permeability, causing the leakage of vital intracellular contents, including ions and nucleotides. patsnap.com The loss of these essential molecules and the inability to maintain a proper electrochemical gradient are catastrophic for the cell, leading to a collapse of cellular functions and, ultimately, cell death. patsnap.com Studies on the related compound benzethonium (B1203444) chloride have shown that this process can lead to the lysis of microbial cells. The alteration of cytoplasmic membrane permeability is a key feature of its bactericidal efficacy. nih.gov

Physicochemical Principles of Surfactant-Membrane Interactions

The interaction between a surfactant like this compound and a biological membrane is governed by fundamental physicochemical principles. The amphiphilic structure is key; the hydrophilic head interacts with the aqueous environment and the polar head groups of membrane lipids, while the hydrophobic tail seeks to escape the aqueous phase by burying itself within the nonpolar interior of the lipid bilayer. patsnap.comnovonordiskpharmatech.com

Several factors influence this interaction:

Electrostatic Interactions: The permanent positive charge of the quaternary ammonium head facilitates strong electrostatic bonds with negatively charged membrane surfaces, which is a critical initial step. patsnap.comnovonordiskpharmatech.com

Hydrophobic Interactions: The transfer of the long, hydrophobic alkyl chain from the aqueous environment into the lipid core of the membrane is a thermodynamically favorable process that drives the integration of the molecule into the membrane. patsnap.com

Critical Micelle Concentration (CMC): In solution, surfactant molecules self-assemble into micelles above a certain concentration known as the CMC. researchgate.netwikipedia.org The principles of micelle formation are relevant as they illustrate the strong tendency of these molecules to aggregate in a way that minimizes the contact of their hydrophobic tails with water, a principle that also drives their insertion into cell membranes. wikipedia.orgnih.gov The presence of salts like sodium chloride can lower the CMC, promoting micellization at lower concentrations by reducing electrostatic repulsion between the surfactant head groups. researchgate.netnih.gov

PropertyDescriptionRelevance to Membrane Interaction
Amphiphilicity Possesses both hydrophilic (water-loving) and lipophilic (fat-loving) properties.Allows the molecule to interact with both the aqueous environment and the lipid core of the membrane. patsnap.com
Cationic Head Group The quaternary ammonium group carries a permanent positive charge.Facilitates electrostatic attraction to negatively charged cell membranes. patsnap.comnovonordiskpharmatech.com
Hydrophobic Tail Consists of a bulky alkylbenzene structure.Drives the insertion of the molecule into the hydrophobic interior of the lipid bilayer. patsnap.com
Surfactant Activity Reduces surface tension and forms micelles in solution.Contributes to the disruption and solubilization of the cell membrane. drugbank.com

Modulation of Cellular Organelle Homeostasis (e.g., Mitochondria, Endoplasmic Reticulum)

Beyond the plasma membrane, this compound can disrupt the homeostasis of intracellular organelles, particularly the mitochondria and the endoplasmic reticulum (ER). drugbank.com

Mitochondria: As lipophilic cations, quaternary ammonium compounds can be taken up by mitochondria. nih.gov Studies on the related compound benzethonium chloride have shown that it can dysregulate mitochondrial function. drugbank.com This dysregulation can lead to a loss of mitochondrial membrane potential and the activation of apoptotic pathways. drugbank.com The intimate contact sites between the ER and mitochondria, known as mitochondria-associated membranes (MAMs), are crucial for regulating calcium homeostasis and cellular energy. biorxiv.orgnih.gov Disruption of these sites can lead to mitochondrial calcium overload and trigger cell death. nih.gov

Endoplasmic Reticulum: Benzethonium chloride has been shown to induce ER stress. researchgate.net It is proposed that as an intracellular cationic molecule, it can cause swelling and damage to the rough endoplasmic reticulum (rER). drugbank.comresearchgate.net This damage, coupled with ER stress, can contribute to the initiation of apoptosis. drugbank.comresearchgate.net The ER is a major intracellular calcium store, and its disruption can lead to an increase in cytosolic calcium levels, further impacting cellular signaling and viability. drugbank.combiorxiv.org

Protein Denaturation and Enzyme Function Impairment

This compound can cause the denaturation of proteins, leading to the impairment of their biological functions, including enzymatic activity. patsnap.com The mechanisms behind this denaturation are believed to involve the disruption of the non-covalent interactions that maintain the protein's specific three-dimensional structure. patsnap.com

The direct interaction model of denaturation suggests that denaturants can unfold proteins by altering electrostatic interactions, either by solvating charged residues or by forming hydrogen bonds with the protein backbone. nih.gov The amphiphilic nature of this compound allows it to interact with both hydrophobic and hydrophilic regions of proteins. The hydrophobic tail can interfere with the hydrophobic core of globular proteins, while the charged head group can disrupt salt bridges and other electrostatic interactions on the protein surface. This leads to a loss of the protein's native conformation and, consequently, its function. patsnap.com Guanidinium chloride, a well-known denaturant, is thought to act by diminishing the strength of interactions between ion pairs and through hydrogen bonding. nih.govresearchgate.netyoutube.com

Modulation of Intracellular Signaling Pathways

This compound has been shown to significantly modulate several critical intracellular signaling pathways, particularly those involved in cancer progression and apoptosis. Its influence extends to the STAT3, MAPK, and apoptotic pathways.

Effects on STAT3 Phosphorylation and Dimerization

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and differentiation. nih.govresearchgate.net Its activation often occurs through phosphorylation at specific tyrosine and serine residues, leading to dimerization and translocation to the nucleus where it regulates gene expression. nih.govresearchgate.net

This compound has been identified as a potent inhibitor of STAT3 activity. nih.govresearchgate.net Research indicates that it directly targets the STAT3 protein, potentially binding to its SH2 domain, which is crucial for dimerization. nih.govresearchgate.netresearchgate.net This interaction inhibits the phosphorylation of STAT3 at the tyrosine 705 (Y705) residue, a key step in its activation, without affecting phosphorylation at serine 727 (S727). selleckchem.com The inhibition of Y705 phosphorylation effectively prevents STAT3 from forming homodimers and subsequently translocating to the nucleus to initiate the transcription of its target genes. nih.govresearchgate.netnih.gov

Table 1: Effects of this compound on STAT3 Signaling

Target ProteinObserved EffectCell Lines
STAT3Inhibition of phosphorylation at Tyr705. researchgate.netselleckchem.comCAL27, FaDu
STAT3Inhibition of homodimerization. nih.govresearchgate.netnih.govCAL27, FaDu
STAT3Prevention of nuclear translocation. nih.govresearchgate.netnih.govCAL27, FaDu

Influence on Mitogen-Activated Protein Kinase (MAPK) Pathway Components (JNK, ERK, p38)

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. wikipedia.org This pathway includes several key kinases such as c-Jun N-terminal kinase (JNK), extracellular signal-regulated kinase (ERK), and p38. selleckchem.comscholarpedia.org

Studies have demonstrated that this compound significantly impacts the MAPK pathway. In head and neck squamous cell carcinoma (HNSCC) cells, treatment with this compound led to a marked decrease in the phosphorylation of JNK, ERK, and p38. selleckchem.comresearchgate.net This is noteworthy as previous studies in other cancer types reported differing effects, such as the activation of the p38 pathway in lung cancer cells. selleckchem.com The inhibition of ERK1/2 signaling by this compound has also been observed in osteosarcoma cells. scholarpedia.orgproteopedia.org This broad inhibitory effect on key MAPK components suggests a multi-targeted mechanism that contributes to its anti-proliferative and pro-apoptotic activities. selleckchem.com

Table 2: Influence of this compound on MAPK Pathway Components

Pathway ComponentObserved EffectCell LinesConcentrations Tested
p-JNKDecreased phosphorylation. selleckchem.comresearchgate.netCAL27, FaDu10, 20 µM
p-ERKDecreased phosphorylation. selleckchem.comscholarpedia.orgresearchgate.netCAL27, FaDu, 143B10, 20 µM
p-p38Decreased phosphorylation. selleckchem.comresearchgate.netCAL27, FaDu10, 20 µM

Regulation of Apoptotic Pathways (Caspase activation, BCL-2/MCL-1 modulation)

Apoptosis, or programmed cell death, is a tightly regulated process essential for tissue homeostasis. nih.gov It is primarily controlled by the B-cell lymphoma 2 (BCL-2) family of proteins, which includes both pro-apoptotic (e.g., BAK) and anti-apoptotic (e.g., BCL-2, MCL-1) members, and executed by a cascade of proteases called caspases, with caspase-3 being a key executioner. nih.govnih.govwikipedia.org

This compound has been shown to be a potent inducer of apoptosis in various cancer cell lines. selleckchem.comnih.gov Its mechanism involves the intrinsic, or mitochondrial-mediated, apoptotic pathway. researchgate.netnih.gov Treatment with this compound leads to a significant increase in the expression of the pro-apoptotic protein BAK and a notable increase in the cleavage of caspase-3, a hallmark of apoptosis activation. selleckchem.comnih.gov Concurrently, it downregulates the expression of the anti-apoptotic proteins BCL-2 and Myeloid Cell Leukemia 1 (MCL-1). researchgate.netselleckchem.comnih.gov The downregulation of MCL-1 is a direct consequence of the inhibition of the STAT3 signaling pathway. researchgate.netresearchgate.net This dual action of promoting pro-apoptotic factors while suppressing anti-apoptotic ones shifts the cellular balance towards cell death.

Table 3: Regulation of Apoptotic Pathways by this compound

Apoptotic ComponentObserved EffectCell LinesConcentrations Tested
Cleaved Caspase-3Increased expression. selleckchem.comnih.govCAL27, FaDu10, 20 µM
BAKIncreased expression. nih.govCAL27, FaDu10, 20 µM
BCL-2Decreased expression. selleckchem.comnih.govCAL27, FaDu10, 20 µM
MCL-1Decreased expression. researchgate.netselleckchem.comnih.govCAL27, FaDu10, 20 µM

Receptor-Mediated Interactions (e.g., Nicotinic Acetylcholine (B1216132) Receptors)

Beyond its effects on intracellular signaling cascades, this compound can also interact directly with cell surface receptors. A notable example is its interaction with nicotinic acetylcholine receptors (nAChRs). researchgate.netnih.govresearchgate.net These are ligand-gated ion channels that play a crucial role in neurotransmission in the central and peripheral nervous systems. researchgate.net

Studies have demonstrated that this compound is a potent inhibitor of human recombinant α7 and α4β2 neuronal nAChRs expressed in Xenopus laevis oocytes. researchgate.netnih.govresearchgate.net The inhibition of α7 nAChRs appears to be competitive, as indicated by a parallel shift in the acetylcholine dose-response curve. nih.gov In contrast, its inhibition of α4β2 nAChRs is non-competitive. nih.gov This receptor inhibition occurs at nanomolar concentrations, suggesting a high-affinity interaction. selleckchem.comnih.gov

Table 4: Inhibition of Nicotinic Acetylcholine Receptors by this compound

Receptor SubtypeType of InhibitionIC50 Value
α7 nAChRCompetitive nih.gov122 nM selleckchem.comnih.gov
α4β2 nAChRNon-competitive nih.gov49 nM selleckchem.comnih.gov

Advanced Pharmacological and Biological Investigations of Methylbenzethonium Chloride

In Vitro Cellular Pharmacology Studies

Assessment of Cell Viability and Proliferation Kinetics in Diverse Cell Lines (e.g., FaDu, C666-1, NIH 3T3)

Initial high-throughput screening of approximately 2,400 biologically active compounds identified both benzethonium (B1203444) chloride and methylbenzethonium chloride as potential anticancer agents. nih.gov The research highlighted benzethonium chloride as a novel, cancer-specific compound. nih.gov In a key study, the dose of benzethonium chloride required to reduce cell viability by 50% (IC50) after a 48-hour incubation was determined across several cell lines. It showed significant potency against human cancer cells while being less effective against untransformed cell lines, suggesting a therapeutic window. nih.govaacrjournals.org

Specifically, the IC50 for benzethonium chloride was 3.8 µmol/L in FaDu (hypopharyngeal squamous cancer) and 5.3 µmol/L in C666-1 (nasopharyngeal cancer) cells. nih.govaacrjournals.org In contrast, the IC50 in the untransformed mouse embryonic fibroblast cell line, NIH 3T3, was significantly higher at 42.2 µmol/L. nih.govaacrjournals.org This demonstrates a degree of selectivity for cancer cells over non-cancerous fibroblasts. Further studies in lung cancer cell lines (A549 and H1299) also confirmed that benzethonium chloride markedly suppresses cell viability in a dose- and time-dependent manner. nih.gove-century.us

Below is an interactive table summarizing the IC50 values for Benzethonium Chloride in various cell lines.

Table 1: IC50 Values of Benzethonium Chloride in Various Cell Lines

Cell Line Cell Type IC50 (µmol/L) Source(s)
FaDu Hypopharyngeal Squamous Cancer 3.8 nih.gov, aacrjournals.org
C666-1 Nasopharyngeal Cancer 5.3 nih.gov, aacrjournals.org
NIH 3T3 Untransformed Mouse Fibroblast 42.2 nih.gov, aacrjournals.org

Analysis of Cell Cycle Perturbations and Apoptosis Induction

Investigations into the mode of action of benzethonium chloride reveal a significant impact on cell cycle progression and the induction of apoptosis (programmed cell death). In lung cancer cells, treatment with benzethonium chloride leads to cell cycle arrest at the G1 phase. nih.gove-century.us This arrest is associated with the decreased expression of key G1 phase regulators, including cyclin D1, cyclin E1, CDK4, and CDK6. nih.gov The compound has been shown to accelerate the degradation of cyclin D1 through the ubiquitin-proteasome pathway, mediated by the activation of p38 signaling. nih.gov

Furthermore, benzethonium chloride is a potent inducer of apoptosis. nih.govnih.gov Treatment with the compound leads to a dose-dependent increase in the percentage of apoptotic cells in lung cancer and head and neck squamous cell carcinoma (HNSCC) cell lines. nih.govnih.gov The induction of apoptosis is confirmed by the observation of increased levels of cleaved caspase-3 and cleaved PARP, which are key executioners of the apoptotic cascade. nih.gov Early mechanistic studies also showed that benzethonium chloride treatment leads to the activation of caspases within 12 hours, which is preceded by a loss of mitochondrial membrane potential and an increase in cytosolic calcium levels. nih.govaacrjournals.org

Evaluation of Cell Migration and Invasion Inhibition

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. Research demonstrates that benzethonium chloride can effectively inhibit these processes. In osteosarcoma and non-small cell lung cancer cells, the compound has been shown to suppress cell migration and invasion in a dose-dependent manner. researchgate.netsemanticscholar.orgnih.gov

The mechanism behind this inhibition is linked to the suppression of key signaling pathways and molecular markers associated with cell motility. Studies show that benzethonium chloride represses the ERK1/2 signaling pathway. nih.govchemicalbook.com Additionally, it downregulates the expression of proteins involved in the epithelial-mesenchymal transition (EMT), a critical process for initiating metastasis. semanticscholar.org Specifically, treatment with benzethonium chloride decreased the protein levels of N-cadherin and Snail, which are well-known EMT markers. semanticscholar.org It also reduced the levels of matrix metalloproteinases (MMP-2 and MMP-9), which are enzymes that degrade the extracellular matrix, allowing cancer cells to invade. semanticscholar.org

Investigation of Synergistic and Additive Effects with Established Research Modalities (e.g., Radiation, Chemotherapeutic Agents)

A crucial area of cancer research is the enhancement of standard therapies. Studies on benzethonium chloride have revealed its potential to work in concert with both radiation and conventional chemotherapeutic agents.

In FaDu xenograft models, benzethonium chloride combined additively with local tumor radiation therapy to delay tumor growth. nih.gov In vitro studies initially suggested the compound did not interfere with the effects of cisplatin, 5-fluorouracil, or gamma-irradiation, indicating compatibility. nih.govaacrjournals.org

More recent investigations have shown clear synergistic effects. In lung cancer cells, combining a low dose of benzethonium chloride with the targeted therapy agent gefitinib (B1684475) resulted in a stronger inhibitory effect on cell proliferation and a significant increase in apoptosis compared to either agent alone. nih.gove-century.us Similarly, in a model of hepatocellular carcinoma, the combination of benzethonium chloride and the chemotherapeutic drug endoxan (cyclophosphamide) exhibited the strongest in vitro anticancer activity against HepG-2 cells and enhanced antitumor effects in vivo. frontiersin.orgnih.gov This suggests that this compound could potentially be used to sensitize cancer cells to established treatments. nih.govnih.gov

Pre-clinical In Vivo Efficacy Models

Tumor Ablation and Growth Delay in Xenograft Models

The anti-tumor effects of benzethonium chloride observed in vitro have been successfully translated into pre-clinical animal models. In vivo studies using xenografts, where human tumor cells are implanted into immunocompromised mice, have consistently demonstrated the compound's efficacy.

In an early study, benzethonium chloride was shown to ablate the tumor-forming ability of FaDu cells and significantly delay the growth of established FaDu xenograft tumors. nih.govaacrjournals.org Later studies using lung cancer xenografts confirmed these findings, showing that treatment with benzethonium chloride markedly suppressed tumor growth. nih.gove-century.us This in vivo growth inhibition was associated with a decrease in the Ki-67 proliferation index and an increase in apoptosis within the tumor tissue. nih.gove-century.us Similar results were observed in subcutaneous tumor models using HNSCC cells, where benzethonium chloride markedly suppressed tumor growth. nih.govresearchgate.net These findings underscore the potent in vivo anti-tumorigenic properties of this class of compounds. nih.govnih.gov

Efficacy in Animal Models of Specific Pathologies (e.g., Leishmaniasis)

The efficacy of this compound, primarily as a formulation component, has been evaluated in animal models of cutaneous leishmaniasis (CL). In studies using BALB/c mice infected with Leishmania major, a topical ointment containing 15% paromomycin (B158545) sulfate (B86663) and 12% this compound proved to be completely effective. researchgate.netasm.org This combination, when applied twice daily for six or more days, resulted in the total elimination of parasites and the complete healing of lesions in all treated mice. asm.org The role of this compound is believed to be that of an excipient that enhances the penetration of the primary antileishmanial drug. researchgate.net

Further research in BALB/c mice with CL caused by L. major showed that a 10-day topical treatment combining the paromomycin/methylbenzethonium chloride ointment with a 5% imiquimod (B1671794) cream was as effective as the paromomycin/methylbenzethonium chloride ointment used alone. nih.gov However, the choice of the active agent is crucial, as a separate study in mice with L. major lesions found that a topical preparation of Amphotericin B containing 12% this compound was unresponsive. nih.gov

Model Organism Studies (e.g., Caenorhabditis elegans, Zebrafish Embryos)

The biological effects of this compound have been investigated using the model organism Caenorhabditis elegans. In a high-throughput screening of 133 physiologically-relevant environmental chemicals for reproductive toxicity, this compound was identified as a reproductive toxicant. nih.gov It was among 13 chemicals that received a high Z-score in an in vivo aneuploidy screening assay, indicating a potential to cause errors in chromosome segregation. nih.govbiorxiv.org At a concentration of 100 μM, this compound was observed to cause more than 20% embryonic lethality in C. elegans, further suggesting reproductive toxicity. nih.gov

Stem Cell Biology and Differentiation Studies

Research has identified this compound as a small molecule capable of selectively inducing cell death in pluripotent stem cells. nih.govresearchgate.net In a chemical screen of 1,120 compounds, this compound was found to specifically trigger apoptotic cell death in undifferentiated mouse embryonic stem cells (ESCs). nih.govresearchgate.netnih.gov This selective action is significant for potential applications in regenerative medicine, where eliminating residual undifferentiated tumorigenic cells from a population of differentiated somatic cells is a critical safety step before therapeutic transplantation. nih.govresearchgate.netnih.gov Further studies have confirmed that this compound successfully induces apoptosis in human induced pluripotent stem cells (hiPSCs) as well. wjgnet.complos.org

A key finding from these studies is the differential sensitivity to this compound observed between pluripotent stem cells and somatic cells like fibroblasts. nih.govnih.gov The compound induced apoptosis in mouse ESCs at concentrations that did not have the same effect on mouse embryonic fibroblasts (MEFs). nih.govresearchgate.netnih.gov This indicates that MEFs are more resistant to this compound than ESCs. nih.gov This differential sensitivity profile suggests a specific vulnerability of pluripotent cells to this compound, which could be exploited for purifying stem cell-derived cell populations for therapeutic use. nih.govnih.gov

Antiprotozoal Research and Combination Strategies in Leishmaniasis

This compound's role in antiprotozoal research is almost exclusively as a component of combination therapies for cutaneous leishmaniasis. tandfonline.com It is included in topical ointments not for its primary antiprotozoal activity, but to enhance the efficacy of other active drugs, such as paromomycin. plos.orgnih.gov A meta-analysis of 14 randomized controlled trials concluded that topical paromomycin appeared to have therapeutic activity against both Old World and New World cutaneous leishmaniasis when combined with this compound. plos.org

With Paromomycin: The combination of 15% paromomycin and 12% this compound in an ointment has been extensively studied. ub.edu

In a randomized, controlled trial in Guatemala for the treatment of CL, this ointment resulted in a final clinical response rate of 85.7% at a 12-month follow-up, compared to 39.4% in the placebo group. nih.gov

In Colombian patients with New World CL, combining this topical ointment with injectable meglumine (B1676163) antimonate (B1203111) yielded a 90% cure rate in one study cohort. oup.com

However, a subsequent, larger controlled study in Colombia concluded that the addition of the paromomycin/methylbenzethonium chloride topical ointment did not significantly enhance the cure rate of a short course of parenteral meglumine antimonate. oup.comnih.gov

With Imiquimod: The combination of this compound with the immunomodulator imiquimod has also been explored.

In vitro, this compound at concentrations of 0.1 and 0.5 µg/ml inhibited the growth of Leishmania major amastigotes by 39.5% and 65.2%, respectively. nih.gov When combined with imiquimod, an additive anti-leishmanial effect was observed. nih.gov

In an in vivo study on BALB/c mice, a 10-day topical treatment with an ointment containing 15% paromomycin and 12% this compound, combined with 5% imiquimod cream, was found to be as effective as the paromomycin/methylbenzethonium chloride ointment used alone. nih.gov

Microbial Resistance Mechanisms and Cross Resistance in the Context of Methylbenzethonium Chloride

Efflux Pump Systems Mediating Reduced Susceptibility

A primary mechanism of bacterial resistance to methylbenzethonium chloride and other QACs involves the active removal of the compound from the cell via efflux pumps. nih.govmdpi.com These transport proteins, embedded in the bacterial cell membrane, effectively reduce the intracellular concentration of the biocide to sub-toxic levels. nih.gov

Several families of efflux pumps have been implicated in conferring reduced susceptibility to QACs. Notable examples include:

Qac (Quaternary-Ammonium-Compound-Resistance) proteins: This group of multidrug efflux pumps is frequently associated with resistance to benzalkonium chlorides and other QACs. nih.gov The presence of qac genes, which can be located on mobile genetic elements like plasmids, facilitates the spread of resistance among bacterial populations.

Mrdl and EmrE: In the foodborne pathogen Listeria monocytogenes, the efflux pumps Mrdl and EmrE have been specifically linked to resistance against benzalkonium chlorides. nih.govresearchgate.net The genes encoding these pumps can be part of genomic islands that also carry other resistance and virulence-associated genes. nih.gov

Other Efflux Systems: Various other efflux pump systems contribute to QAC resistance in different bacterial species. For instance, the MdfA efflux protein increases resistance in E. coli, while the MexAB-OprM system is important in Pseudomonas syringae. nih.gov In Pseudomonas aeruginosa, long-term exposure to benzalkonium chlorides can lead to the overexpression of multidrug efflux pump genes. nih.gov

The upregulation or acquisition of these efflux pump systems is a key adaptive response of bacteria to the selective pressure exerted by this compound and related compounds. nih.govmdpi.com

Biofilm-Associated Resistance Phenotypes

Biofilms, which are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), present a significant barrier to the efficacy of this compound. asm.orgnih.govresearchgate.net Bacteria within a biofilm exhibit a resistance phenotype that is markedly higher than their planktonic (free-floating) counterparts. asm.orgfrontiersin.org

The mechanisms contributing to this increased resistance are multifaceted:

Reduced Penetration: The dense exopolymeric matrix of the biofilm can impede the diffusion of this compound, preventing it from reaching the bacterial cells in the deeper layers of the biofilm. frontiersin.org

Altered Microenvironment: The chemical and physical conditions within the biofilm, such as altered pH and oxygen levels, can influence the activity of the biocide.

Physiological Heterogeneity: Cells within a biofilm exist in different physiological states. Some cells may be in a slow-growing or dormant state, making them less susceptible to the action of antimicrobial agents that target active cellular processes.

Increased Efflux Pump Expression: Studies have shown that the expression of efflux pumps can be elevated in biofilm-associated bacteria, further contributing to the extrusion of the biocide. asm.orgfrontiersin.org

Secretion of EPS: The secretion of extracellular polymeric substances is a key factor in the resistance of biofilm systems to biocides like benzethonium (B1203444) chloride. nih.govresearchgate.net

Research has demonstrated that while this compound can be effective in preventing the initial formation of biofilms by organisms like Candida albicans, it may be less effective against pre-formed, mature biofilms. asm.org

Adaptation and Selection Pressures Leading to Resistance Development

The widespread use of this compound and other biocides creates a strong selective pressure that favors the survival and proliferation of resistant microorganisms. europa.eu Bacteria can adapt to the presence of these chemicals through various mechanisms, leading to a gradual or stepwise increase in their tolerance levels. nih.gov

This adaptive resistance can occur through:

Spontaneous Mutations: Random mutations in bacterial DNA can lead to changes that confer resistance, such as alterations in the target site of the biocide or upregulation of efflux pumps. nih.gov

Horizontal Gene Transfer: Resistance genes, often located on mobile genetic elements like plasmids and transposons, can be transferred between bacteria, including between different species. nih.gov This allows for the rapid dissemination of resistance within a microbial community. For example, the transposon Tn6188, which carries a protein similar to Qac efflux pumps, has been associated with increased tolerance to benzalkonium chlorides in Listeria monocytogenes. nih.gov

Transcriptional and Proteomic Changes: Exposure to sublethal concentrations of biocides can trigger complex changes in gene expression. For instance, studies on Listeria monocytogenes exposed to benzethonium chloride revealed altered expression of genes involved in chemotaxis, fatty acid metabolism, and multidrug transport pumps. researchgate.net

The continuous exposure of microbial populations to low concentrations of this compound in various environments can contribute to the selection and enrichment of resistant strains. researchgate.net

Mechanisms of Cross-Resistance to Other Biocides and Antimicrobial Agents

A significant concern associated with resistance to this compound is the potential for cross-resistance to other biocides and, more critically, to clinically important antibiotics. europa.eunih.govmdpi.com This phenomenon occurs when the same resistance mechanism confers protection against multiple antimicrobial agents. europa.eu

The primary mechanisms driving cross-resistance include:

Broad-Spectrum Efflux Pumps: Many of the efflux pumps that expel this compound, such as those from the Qac and RND (Resistance-Nodulation-Division) families, have a wide substrate range and can also recognize and export other biocides and various classes of antibiotics. nih.govbrieflands.com For example, the overexpression of the MexCD-OprJ multidrug efflux pump in Pseudomonas aeruginosa can be induced by benzalkonium chloride. mdpi.com

Co-selection: The genes conferring resistance to this compound and antibiotics can be located on the same mobile genetic element (e.g., a plasmid). Therefore, the selective pressure exerted by the biocide can inadvertently co-select for antibiotic resistance, even in the absence of the antibiotic. Studies have found strong evidence of a linkage between qac resistance genes and β-lactamase (bla) genes on the same plasmids.

Alterations in Cell Envelope: Changes in the bacterial cell envelope, such as modifications to the outer membrane proteins or lipopolysaccharides, can reduce the permeability to a range of antimicrobial compounds, including both biocides and antibiotics. brieflands.com

Studies have documented cross-resistance between benzalkonium chloride and antibiotics such as ampicillin, cefotaxime, and sulfamethoxazole (B1682508) in various bacterial species. mdpi.com However, it is important to note that the development of cross-resistance is not universal, and some studies have reported no change or even increased susceptibility to certain antibiotics following adaptation to benzalkonium chlorides. oup.com

Methodological Approaches for Resistance Profiling

To monitor and understand microbial resistance to this compound, standardized and reliable methods for susceptibility testing are essential. The primary method used to determine the level of resistance is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination: The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined conditions. oup.commdpi.com The broth microdilution method is a commonly used and standardized technique for determining MIC values. mdpi.comnih.gov This method involves exposing a standardized inoculum of bacteria to a series of twofold dilutions of the biocide in a liquid growth medium. mdpi.comnih.gov The MIC is read as the lowest concentration that shows no turbidity after a specified incubation period. mdpi.com

Minimum Bactericidal Concentration (MBC) Determination: In addition to the MIC, the Minimum Bactericidal Concentration (MBC) may also be determined. The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This is typically determined by subculturing from the clear tubes of an MIC test onto biocide-free solid media. oup.com

Agar-based Methods: Other methods include agar (B569324) dilution, where the biocide is incorporated into the agar medium at different concentrations, and disk diffusion, where a paper disk impregnated with the biocide is placed on an inoculated agar plate. researchgate.net However, for biocides, broth-based methods are often preferred for their reproducibility. nih.gov

The interpretation of MIC data is crucial. While a small, two- to four-fold increase in the MIC may be considered as reduced susceptibility or tolerance, a more substantial increase (e.g., >10-fold) is often indicative of clinically relevant resistance. nih.gov

Data Tables

Table 1: Examples of Efflux Pumps Associated with Reduced Susceptibility to Quaternary Ammonium (B1175870) Compounds

Efflux Pump FamilyExample Protein(s)Associated Organism(s)Reference(s)
Small Multidrug Resistance (SMR)Qac, EmrEStaphylococcus aureus, Listeria monocytogenes, E. coli nih.gov
Major Facilitator Superfamily (MFS)Mrdl, MdfAListeria monocytogenes, E. coli nih.gov
Resistance-Nodulation-Division (RND)MexAB-OprM, MexCD-OprJPseudomonas syringae, Pseudomonas aeruginosa nih.govmdpi.com

Table 2: Reported Cross-Resistance Between Benzalkonium Chloride (BKC) and Antibiotics

OrganismAntibiotic with Observed Cross-ResistanceReference(s)
E. coli O157Chloramphenicol, Erythromycin, Imipenem, Tetracycline, Trimethoprim nih.gov
Salmonella serovar EnteritidisChloramphenicol nih.gov
Salmonella serovar TyphimuriumChlorhexidine (biocide) nih.gov
Enterobacter cloacaeAmpicillin, Cefotaxime, Sulfamethoxazole mdpi.com
Escherichia coliAmpicillin, Cefotaxime, Sulfamethoxazole mdpi.com

Advanced Analytical and Synthetic Methodologies for Methylbenzethonium Chloride Research

Spectrophotometric Techniques for Quantitative Analysis

Spectrophotometry provides a robust and accessible method for the quantitative analysis of methylbenzethonium chloride. These techniques are often based on the principle of ion-pair formation. This compound, being a cationic compound, reacts with anionic dyes to form a colored ion-pair complex, which can be extracted into an organic solvent and quantified by measuring its absorbance. ekb.eg, oup.com

Several methods have been developed utilizing various dyes. For instance, chromotropic acid azo dyes such as chromotrope 2R (C2R), chromotrope 2B (C2B), and arsenazo (I) form extractable complexes with this compound, with maximum absorbances at specific wavelengths in the visible spectrum. ekb.eg Another established method involves the use of tetrabromophenolphthalein (B75775) ethyl ester (TBPE) as the ion-pairing agent, where the resulting complex is extracted into 1,2-dichloroethane (B1671644) and measured at 615 nm. oup.com The system with TBPE follows Beer's law up to a concentration of 4x10⁻⁶ M and demonstrates high sensitivity. oup.com These methods are valued for their simplicity, speed, and accuracy. ekb.eg

Beyond ion-pairing, UV spectrophotometry is also employed to study the physicochemical properties of this compound in solution. The compound's ultraviolet absorption spectrum exhibits distinct maxima between 262-264 nm, 268-270 nm, and 274-276 nm. nihs.go.jp This characteristic absorption has been used to determine the critical micellar concentration (CMC) of the surfactant. nih.gov, researchgate.net Studies have shown a concentration-dependent bathochromic and hyperchromic shift in the UV absorption band (250-300 nm) in micellar solutions, which allows for the spectrophotometric determination of the CMC. nih.gov

ReagentSolventλmax (nm)Linearity Range (µg/mL)Reference
Chromotrope 2R (C2R)Methylene (B1212753) Chloride5308.96 - 89.62 ekb.eg
Chromotrope 2B (C2B)Methylene Chloride5204.48 - 44.81 ekb.eg
Arsenazo (I)Methylene Chloride5408.96 - 89.60 ekb.eg
SPADNSMethylene Chloride5204.48 - 44.81 ekb.eg
Arsenazo IIIMethylene Chloride5204.48 - 44.80 ekb.eg
Tetrabromophenolphthalein Ethyl Ester (TBPE)1,2-Dichloroethane615Up to 1.79 µg/mL (4x10⁻⁶ M) oup.com
Bromocresol Green (with Quinine)1,2-Dichloroethane6301-5 x 10⁻⁶ M researchgate.net

Chromatographic Methods (High-Performance Liquid Chromatography, Gas Chromatography) for Purity and Mixture Analysis

Chromatographic techniques are indispensable for assessing the purity of this compound and for its quantification in complex mixtures. sigmaaldrich.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods employed. sigmaaldrich.com, nih.gov

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of this compound. sigmaaldrich.com, avantorsciences.com It is a standard method for purity assessment, with specifications often requiring a purity of at least 97.0% by HPLC area. avantorsciences.com Several HPLC methods have been developed for its quantification in various samples, including commercial products labeled as grapefruit seed extract where it has been identified as a synthetic antimicrobial agent. researchgate.net A common approach involves reverse-phase chromatography using a C18 column. researchgate.net, researchgate.net For instance, one method utilized a Phenomenex Gemini C18 column with a gradient mobile phase of water and acetonitrile (B52724) (both containing 0.1% acetic acid) and UV detection at 275 nm. researchgate.net Another method for analyzing a related compound, benzalkonium chloride, used a Luna C18 column with an isocratic mobile phase of 0.01% aqueous triethylamine (B128534) (pH 2.5) and acetonitrile (40:60 v/v) at a flow rate of 1.0 ml/min and detection at 215 nm. nih.gov

Gas Chromatography (GC) presents a greater challenge for the analysis of quaternary ammonium (B1175870) salts (QAS) like this compound due to their low volatility and thermal instability. mdpi.com, bas.bg Direct analysis often involves pyrolysis within the GC injector, which thermally degrades the compound into more volatile fragments that can be separated and detected. nih.gov For this compound, thermal dissociation in the GC inlet yields benzyl (B1604629) chloride and N,N-dimethyl-2-{2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy}ethanamine as the main products. bas.bg While effective, this "in-injector" pyrolysis can lead to system contamination. nih.gov

To circumvent these issues, a headspace GC (HS-GC) methodology has been developed. nih.gov This approach involves the chemical decomposition of the QAS in a sealed vial prior to injection. The sample is treated with 2,2-dimethoxypropane (B42991) (DMP) under acidic conditions, which decomposes the this compound into volatile products, such as benzyl chloride. nih.gov Only the volatile products in the headspace are transferred to the GC system, avoiding contamination and allowing for quantification without the need for a matching reference standard. nih.gov

TechniqueColumnMobile Phase / ConditionsDetectionApplicationReference
HPLCPhenomenex Gemini C18Gradient: Water (0.1% acetic acid) & Acetonitrile (0.1% acetic acid)UV (275 nm)Quantification in grapefruit seed extract researchgate.net
HPLCLuna C18 (250 x 4.6 mm, 5 µm)Isocratic: 0.01% aq. Triethylamine (pH 2.5) & Acetonitrile (40:60)UV (215 nm)Analysis of related QAS nih.gov
GC/MS-Thermal dissociation in GC inletMass SpectrometryIdentification and quantification bas.bg
HS-GC-In-vial decomposition with DMPFlame Ionization Detector (FID)Quantification in aqueous samples nih.gov

Ion-Selective Electrode Applications

Potentiometric methods using ion-selective electrodes (ISEs) offer another avenue for the determination of this compound. ekb.eg These sensors are designed to exhibit a selective response to the methylbenzethonium cation in a sample solution. Research has focused on the development of novel membrane sensors for this purpose. researchgate.net

These ISEs have been successfully applied to the potentiometric determination of pure this compound solutions and its presence in pharmaceutical formulations. researchgate.net A key advantage of this technique is its applicability to titrations. The developed sensors can be used for the potentiometric titration of various anionic surfactants, such as sodium lauryl ether sulfate (B86663) (SLES) and sodium dodecyl sulfate (SDS), using this compound as the titrant. researchgate.net This demonstrates the utility of ISEs not only for direct concentration measurement but also for quantifying other species that interact with the target ion. The response time for these sensors is typically fast, often less than 10 seconds. researchgate.net

Structural Characterization and Spectroscopic Approaches

The definitive identification and structural elucidation of this compound rely on a combination of modern spectroscopic techniques. These methods provide detailed information about the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this analysis. Both ¹H and ¹³C-NMR spectra provide a wealth of structural data. colab.ws, research-nexus.net, researchgate.net For example, in the ¹H-NMR spectrum, characteristic signals correspond to the aromatic protons, the various methylene groups in the ethoxy chains, and the distinct singlets for the N,N-dimethyl and tert-octyl groups. researchgate.net Computational methods, such as Density Functional Theory (DFT), have been used to calculate theoretical chemical shifts, which show excellent correlation with experimental NMR data, further confirming the structural assignment. colab.ws, research-nexus.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used for identification, with the spectrum of this compound showing characteristic absorption maxima at approximately 262-264 nm, 268-270 nm, and 274-276 nm. nihs.go.jp Furthermore, X-ray Diffraction (XRD) has been utilized to study the structural arrangement of this compound when it is intercalated into other materials, such as montmorillonite (B579905) clay, providing insights into its orientation and packing in the solid state. conicet.gov.ar

Synthetic Strategies for this compound and Analogues

The synthesis of quaternary ammonium compounds like this compound is generally achieved through the quaternization of a tertiary amine with an appropriate alkylating agent. , wikipedia.org This is a well-established reaction in organic chemistry. wikipedia.org

The specific industrial synthesis of this compound involves a multi-step process. A key intermediate, 2-[2-[4-(1,1,3,3-tetramethylbutyl) phenoxy]ethoxy]ethyl chloride, is first prepared. chemicalbook.com This intermediate is then reacted with a tertiary amine, N,N-dimethylbenzylamine, in water under heat. , chemicalbook.com The final product, this compound, is subsequently purified through dehydration, crystallization, and recrystallization from a solvent like acetone. , chemicalbook.com

An alternative patented method describes the synthesis of the intermediate 1-(2-(2-chloroethoxy) ethoxy)-4-(2,4,4-trimethyl-pent-2-yl) benzene (B151609) by reacting (2-(2-chloroethoxy) ethoxy) benzene with 2-chloro-2,4,4-trimethylpentane. google.com

The fundamental synthetic principles can be adapted to create a wide range of analogues with modified properties. For example, novel benzalkonium chloride analogues incorporating pyridine (B92270) rings have been synthesized by reacting N,N-dimethylalkylamines with 4-chloromethylpyridine. mdpi.com This highlights the versatility of the quaternization reaction in generating diverse molecular structures.

In the realm of modern synthetic chemistry, this compound has found application as a catalyst in multi-component reactions (MCRs), which align with the principles of green chemistry. orientjchem.org, researchgate.net MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, minimizing waste and saving time. nih.gov

This compound has been effectively used as a novel N-cationic surfactant catalyst for the one-pot synthesis of biologically active heterocyclic compounds, such as 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles. orientjchem.org, scirp.org, researchgate.net These reactions are often conducted in environmentally benign solvent systems, such as an ethanol-water mixture, which is inexpensive, non-toxic, and stable. orientjchem.org The use of a surfactant catalyst like this compound in an aqueous medium can overcome the problem of low reaction rates by forming micelles that effectively solubilize the reactants and drive the reaction equilibrium towards the product. orientjchem.org This approach represents a simple, efficient, and greener protocol for synthesizing complex molecules, offering high yields and procedural simplicity. researchgate.net

This compound possesses a dual functionality that makes it a valuable tool in organic synthesis: it acts as both a surfactant and a phase-transfer catalyst (PTC). orientjchem.org, fzgxjckxxb.com

As a cationic surfactant, it forms micelles in aqueous solutions above its critical micellar concentration. orientjchem.org, nih.gov These micellar aggregates create a microenvironment that can solubilize organic, non-polar reactants, thereby increasing their effective concentration and accelerating reaction rates in aqueous media. orientjchem.org This micellar catalysis is a key advantage in green chemistry, enabling reactions to proceed efficiently in water. orientjchem.org

As a quaternary ammonium salt, this compound can function as a phase-transfer catalyst. wikipedia.org, fzgxjckxxb.com PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). wikipedia.org The cationic head of the methylbenzethonium ion can pair with an anionic reactant from the aqueous phase, transporting it into the organic phase where it can react with the organic substrate. This mechanism is crucial for many synthetic transformations, including alkylations and condensations. beilstein-journals.org, acs.org In the synthesis of substituted imidazoles, this compound has been shown to act as both a surfactant and a phase-transfer catalyst, highlighting its versatility. orientjchem.org

Structure Activity Relationship Sar and Rational Design of Novel Methylbenzethonium Chloride Derivatives

Identification of Key Structural Moieties for Biological Activity

Methylbenzethonium chloride is a quaternary ammonium (B1175870) compound (QAC) characterized by a distinct molecular architecture, which is fundamental to its biological activity. The structure can be dissected into three principal moieties, each playing a critical role in its mechanism of action.

The Cationic Head: The core of the molecule's activity lies in its positively charged quaternary ammonium group [N+(CH3)2]. This cationic center is crucial for the initial interaction with the negatively charged surfaces of microbial cell membranes. researchgate.netrsc.org The electrostatic attraction draws the molecule to the phospholipid bilayer, initiating the process of membrane disruption. rsc.orgmdpi.com

The Hydrophobic Tail: A long, lipophilic tail is essential for the compound's ability to penetrate and disrupt cell membranes. In this compound, this consists of a 4-(1,1,3,3-tetramethylbutyl)phenoxy)ethoxy)ethyl group. scbt.com This nonpolar chain interacts with the hydrophobic core of the lipid bilayer, destabilizing the membrane's structure. rsc.orgdrugbank.com The length and branching of this alkyl chain significantly influence the compound's antimicrobial efficacy and surface activity. nih.gov

The synergistic action of the cationic head and the hydrophobic tail allows the molecule to act as a surfactant, breaking down the integrity of cell membranes, which leads to the leakage of cytoplasmic contents and ultimately, cell death. drugbank.comnih.gov

Computational Modeling and Molecular Docking Studies (e.g., STAT3 Binding)

Recent research has identified benzethonium (B1203444) chloride, a close structural analogue of this compound, as a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in cancer development. nih.govresearchgate.net Computational modeling and molecular docking simulations have been instrumental in elucidating the molecular basis of this interaction.

These studies predict that benzethonium chloride binds directly to the SH2 domain of STAT3. nih.govresearchgate.net The SH2 domain is critical for STAT3's function, as its phosphorylation and subsequent homodimerization are necessary for nuclear translocation and transcriptional activation of target genes. nih.govbohrium.com By binding to this domain, the compound effectively blocks these crucial steps. nih.govresearchgate.net

The docking simulations revealed specific interactions between benzethonium chloride and amino acid residues within the STAT3 SH2 domain. These interactions are a combination of hydrogen bonds and hydrophobic interactions, which stabilize the binding. nih.gov

Table 1: Computational Docking Interactions of Benzethonium Chloride with STAT3 SH2 Domain

Interacting Residue Type of Interaction
Arg688 Hydrogen Bond
Glu652 Hydrogen Bond
Ser649 Hydrogen Bond
Lys658 Hydrogen Bond
Met648 Hydrophobic Interaction
Ile711 Hydrophobic Interaction
Phe710 Hydrophobic Interaction

This data is based on computational docking simulations with benzethonium chloride, a close analogue of this compound. nih.gov

These computational insights provide a rational basis for designing new STAT3 inhibitors based on the this compound scaffold. bohrium.comnih.gov

Design and Synthesis of Analogues with Enhanced Efficacy or Reduced Resistance Potential

The rational design of novel this compound derivatives aims to enhance their therapeutic efficacy and circumvent potential microbial resistance. google.comgoogle.com Research has focused on modifying the core structure to improve its biological activity spectrum.

One study evaluated a series of commercially available analogues of benzethonium chloride for their anticancer activity against FaDu human pharyngeal cancer cells. aacrjournals.org This comparative analysis demonstrated that subtle structural modifications can lead to significant differences in potency. This compound itself showed a favorable therapeutic index, being selectively toxic to cancer cells over normal cells. aacrjournals.org

Table 2: Comparative Efficacy of Benzethonium Chloride and Analogues in FaDu Cells

Compound Key Structural Feature ED₅₀ (µmol/L) after 48h
Benzethonium chloride Parent Compound 3.8
This compound Methyl group on the phenyl ring Not specified, but favorable
Analogue 2 Different ether linkage > 10
Analogue 3 Different ether linkage > 10
Analogue 4 Chloro-substituted phenyl ring > 10
Analogue 5 Octyl group instead of benzyl (B1604629) > 10

ED₅₀ represents the dose required to reduce cell viability by 50%. aacrjournals.org

Another strategy in analogue design is to address antimicrobial resistance. Bacteria can develop resistance to quaternary ammonium compounds through mechanisms like increased efflux, where the compound is actively pumped out of the cell. nih.govnih.gov The synthesis of new derivatives, such as those with cleavable bonds, is being explored to create compounds that are more biodegradable and potentially less prone to inducing resistance. semanticscholar.org By understanding resistance mechanisms, novel analogues can be designed to either evade these mechanisms or inhibit them directly.

Exploration of Structure-Specific Membrane Interactions

The primary mechanism of antimicrobial action for this compound is the disruption of microbial cell membranes, a process dictated by its specific structure. mdpi.comdrugbank.com The interaction is a multi-step process initiated by the electrostatic attraction between the molecule's positively charged quaternary nitrogen and the negatively charged components of the microbial membrane, such as phospholipids (B1166683) and teichoic acids. rsc.orgmdpi.com

Following this initial binding, the long hydrophobic tail of the molecule penetrates the nonpolar interior of the lipid bilayer. mdpi.comdrugbank.com This insertion disrupts the ordered structure of the membrane, increasing its fluidity and permeability. mdpi.com The process is analogous to the action of detergents, where the surfactant molecules form mixed micelles with membrane lipids, effectively solubilizing the membrane and leading to the leakage of essential ions and macromolecules. drugbank.com This loss of membrane integrity and the resulting dissipation of the electrochemical gradient are catastrophic for the cell, leading to its death. nih.gov The specific architecture of this compound, combining a compact cationic head with a bulky, effective hydrophobic tail, is optimized for this potent membrane-disrupting activity.

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation (if any)
This compound MBC
Benzethonium chloride BZN
Alexidine dihydrochloride
Berberine chloride
Dequalinium chloride
Cisplatin
5-fluorouracil
Paclitaxel
Paromomycin (B158545) PAR
Gentamicin
Geneticin G418
Amphotericin B
Benzalkonium chloride BAC
Chlorhexidine digluconate
Chloroxylenol CHO
Colistin (B93849)
Clomiphene Citrate
Mitoxantrone Dihydrochloride
Auranofin
Sodium tetraphenylborate

Future Directions and Emerging Research Avenues for Methylbenzethonium Chloride

Integrated Omics Approaches in Response to Methylbenzethonium Chloride Exposure

The advent of high-throughput omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers an unprecedented opportunity to comprehensively understand the molecular responses of organisms to this compound exposure. umyu.edu.ngfrontiersin.org These approaches allow for a systems-level view of cellular perturbations, moving beyond single-endpoint analyses to a more holistic understanding of the compound's mechanisms of action and the adaptive strategies of microorganisms. umyu.edu.ngfrontiersin.org

Transcriptomic studies, in particular, have proven valuable in elucidating the bacterial response to QACs. For instance, research on the closely related compound benzethonium (B1203444) chloride has utilized RNA-sequencing (RNA-Seq) to analyze the transcriptomic landscape of Listeria monocytogenes under biocide-induced stress. frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.gov These studies have revealed complex, multi-system responses involving the differential expression of hundreds of genes. frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.gov Key biological processes affected include peptidoglycan biosynthesis, bacterial chemotaxis and motility, and carbohydrate uptake. frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.gov For example, significant upregulation of the rfbABCD operon, involved in the synthesis of a cell wall polysaccharide component, has been observed, suggesting a protective adaptation to cell envelope stress. frontiersin.org

Future research will likely apply similar integrated omics strategies directly to this compound. By combining transcriptomic data with proteomic and metabolomic analyses, researchers can build more complete models of the cellular response. asm.org For instance, identifying not only which genes are transcribed but also which proteins are translated and what metabolic shifts occur will provide a more nuanced picture of resistance mechanisms. asm.org This could involve pinpointing specific efflux pumps, enzymatic detoxification pathways, or alterations in metabolic fluxes that contribute to survival in the presence of this compound. Such studies have been proposed for other environmental contaminants to unravel the genetic determinants of stress responses. umyu.edu.ng

Table 1: Representative Gene Regulation in Listeria monocytogenes in Response to Benzethonium Chloride Exposure
Gene/OperonBiological ProcessObserved RegulationPotential Implication for this compound Research
rfbABCD operonBiosynthesis of dTDP-L-Rhamnose (cell wall component)Upregulation (6-9 fold) frontiersin.orgInvestigating similar cell wall reinforcement mechanisms as a primary response to this compound.
Peptidoglycan biosynthesis genesCell wall synthesis and maintenanceGeneral upregulation frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.govExploring the impact on cell wall integrity and potential for synergistic effects with cell wall-targeting antibiotics.
Chemotaxis and motility genesBacterial movementDownregulation frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.govStudying the inhibition of bacterial motility and biofilm formation as a secondary effect of exposure.
Carbohydrate uptake systemsNutrient acquisitionDifferential regulation frontiersin.orgcit.ieteagasc.iefrontiersin.orgnih.govAnalyzing metabolic shifts and nutrient scavenging strategies under this compound-induced stress.

Nanotechnology and Delivery Systems for Targeted Research Applications

Nanotechnology offers promising avenues for the formulation and delivery of antimicrobial compounds like this compound, potentially enhancing their efficacy and enabling novel applications. researchgate.netnih.gov The encapsulation of biocides within nanocarriers can improve their stability, solubility, and targeted delivery, which is a focal point of modern pharmaceutical and materials science research. researchgate.netnih.gov

Research into nanotechnology-based drug delivery systems has explored various platforms, including liposomes, polymeric nanoparticles, and nanoemulsions, for antimicrobial applications. researchgate.net For instance, the incorporation of QACs like cetylpyridinium (B1207926) chloride into nanoemulsions has been shown to be effective against a range of microorganisms. These formulations can disrupt microbial biofilms, a key challenge in managing persistent infections. rsc.org The nanoparticles can act as carriers, delivering the antimicrobial agent directly to the site of infection or contamination. researchgate.net

Future research specific to this compound could focus on its incorporation into various nanostructured systems. This includes the development of functionalized nanoparticles where this compound is covalently bound or electrostatically adsorbed to the surface of a core material, such as silica (B1680970) or magnetic nanoparticles. hu-berlin.de Such systems could be designed for controlled release, where the biocide is liberated in response to specific environmental triggers like pH or enzymatic activity. google.comnih.gov This approach could be particularly useful in applications requiring sustained antimicrobial action, such as in wound dressings or protective coatings. google.com Furthermore, the development of "smart" delivery systems that target specific microbial cells or biofilms could enhance the compound's effectiveness while minimizing its impact on the surrounding environment.

Table 2: Potential Nanotechnology-Based Delivery Systems for this compound
Nanocarrier TypePotential ApplicationResearch Focus
Polymeric NanoparticlesControlled release in coatings and textilesEncapsulating this compound within biodegradable polymers like poly-ε-caprolactone (PCL) to achieve sustained antimicrobial activity. nih.gov
NanoemulsionsEnhanced antimicrobial formulationsDeveloping stable oil-in-water nanoemulsions containing this compound for improved efficacy against biofilms.
Functionalized Magnetic NanoparticlesTargeted antimicrobial therapy and remediationCoating magnetite (Fe3O4) nanoparticles with shells that bind this compound for targeted delivery and magnetic removal. hu-berlin.de
LiposomesDrug delivery for topical applicationsEncapsulating this compound in lipid vesicles to improve skin penetration and reduce irritation for dermatological research.

Advanced Materials Science Applications and Functionalization

The functionalization of materials with antimicrobial agents is a rapidly growing field in materials science, aimed at creating surfaces that can actively combat microbial contamination. This compound, with its cationic and surface-active properties, is a candidate for incorporation into various advanced materials.

The synthesis of novel materials often involves the covalent attachment or non-covalent integration of functional molecules to a polymer or solid-state backbone. Research has demonstrated the functionalization of surfaces with other QACs to impart biocidal properties. This can be achieved through various chemical strategies, creating materials with applications ranging from self-disinfecting medical devices to antimicrobial textiles.

Future research could explore the synthesis of this compound analogs with reactive groups that allow for their covalent immobilization onto surfaces such as polymers, glass, or metals. mdpi.com This would create non-leaching antimicrobial surfaces, which are desirable for applications where the release of the biocide into the environment is a concern. Another avenue of investigation is the incorporation of this compound into polymer matrices to create controlled-release materials. nih.govresearchgate.net For example, it could be blended with biocompatible polymers to develop materials for use in research settings that require long-term prevention of microbial growth. google.comgoogle.com The interaction between the compound and the polymer matrix would govern the release kinetics, which could be tailored for specific applications. nih.govresearchgate.net

Table 3: Potential Advanced Materials Science Applications for this compound
Material TypeFunctionalization ApproachPotential Research Application
Polymer FilmsBlending/compoundingDevelopment of antimicrobial packaging films for research sample preservation.
Textiles (e.g., cotton, polyester)Surface grafting or coatingCreation of self-disinfecting lab coats or other protective wear.
Medical-grade SiliconeCovalent immobilizationFunctionalization of catheters or other research equipment to study the prevention of biofilm formation.
HydrogelsEntrapment within the polymer networkDesign of controlled-release systems for studying long-term antimicrobial effects in specific environments.

Environmental Remediation and Sustainable Management Strategies for QACs

The widespread use of QACs, including this compound, has led to their detection in various environmental compartments, such as wastewater, surface water, and sludge. mdpi.com This raises concerns about their ecological impact and necessitates the development of effective remediation and sustainable management strategies.

A key area of future research is the biodegradation of this compound. Studies on the closely related benzethonium chloride have identified several bacterial species capable of its degradation. researchgate.netnih.gov For example, Klebsiella, Enterobacter, Citrobacter, and Pseudomonas have been isolated and shown to degrade benzethonium chloride. researchgate.netnih.gov The proposed biodegradation pathway involves steps such as debenzylation and dealkylation, breaking the compound down into less toxic metabolites like N,N-dimethylbenzylamine and benzoic acid. researchgate.netnih.gov Similar pathways are proposed for other QACs like benzalkonium chloride. Future research should focus on isolating and characterizing microorganisms that can specifically degrade this compound and elucidating its complete biodegradation pathway. researchgate.net This knowledge is crucial for developing bioremediation strategies for contaminated sites and for optimizing wastewater treatment processes to enhance the removal of this compound.

Beyond bioremediation, other advanced oxidation processes could be explored for the removal of recalcitrant QACs from water. Sustainable management also involves understanding the fate and transport of these compounds in the environment. For instance, QACs have a strong tendency to adsorb to sludge and sediments, which can affect their bioavailability and degradation. mdpi.com Research into modifying surfaces, such as zeolites, with cationic surfactants to enhance the adsorption of other pollutants is also an area of interest. spandidos-publications.comresearchgate.net

Table 4: Identified Bacterial Genera with Potential for QAC Bioremediation
Bacterial GenusQAC DegradedPotential for this compound RemediationReference
PseudomonasBenzalkonium chloride, Benzethonium chlorideHigh, as Pseudomonas species are known for their metabolic versatility and resistance to biocides. researchgate.netnih.govresearchgate.netnih.gov
KlebsiellaBenzethonium chlorideModerate to High, identified as a BEC-degrading bacterium. researchgate.netnih.gov
EnterobacterBenzethonium chlorideModerate to High, identified as a BEC-degrading bacterium. researchgate.netnih.gov
CitrobacterBenzethonium chlorideModerate to High, identified as a BEC-degrading bacterium. researchgate.netnih.gov
ThalassospiraQuaternary ammonium (B1175870) saltsModerate, identified from marine sediments. mdpi.com
BacillusQuaternary ammonium saltsModerate, identified from marine sediments. mdpi.com

Predictive Modeling of Resistance Development and Ecological Impact

The increasing use of antimicrobial compounds like this compound raises concerns about the selection and spread of antimicrobial resistance. nih.gov Predictive modeling is becoming an essential tool for forecasting the likelihood of resistance development and for assessing the potential ecological risks associated with the environmental release of these compounds.

One promising approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. frontiersin.orgnih.gov QSAR models correlate the chemical structure of a compound with its biological activity or toxicity. nih.gov By developing QSAR models for this compound and its analogs, it may be possible to predict their toxicity to various aquatic organisms without extensive animal testing. nih.govut.ac.ir This can aid in ecological risk assessments and in the design of newer, more environmentally benign QACs. researchgate.net Machine learning algorithms are also being employed to build predictive models for the toxicity of environmental chemicals based on high-throughput screening data. nationalacademies.org

Another critical area of predictive modeling is focused on antimicrobial resistance. Research has identified several genes, known as qac genes (quaternary ammonium compound resistance genes), that confer resistance to QACs, often by encoding for efflux pumps that expel the compounds from the bacterial cell. researchgate.netnih.gov The prevalence of genes like qacA/B and smr in bacterial populations can be monitored to assess the level of resistance. nih.gov Future research could focus on developing models that predict the likelihood of resistance development based on the usage patterns of this compound and the genetic background of microbial communities. This could involve tracking the horizontal gene transfer of resistance cassettes, which can be harbored on mobile genetic elements like plasmids and transposons. asm.org Understanding these dynamics is crucial for implementing stewardship strategies to preserve the efficacy of this and other important antimicrobial agents. nih.gov

Table 5: Key Genes Associated with QAC Resistance
GeneEncoded Protein FunctionMechanism of ResistanceRelevance to this compound
qacA/BMultidrug efflux pumpActively transports QACs out of the bacterial cell.High, as these genes are known to confer resistance to a broad range of QACs. nih.gov
smrSmall multidrug resistance efflux pumpSimilar to qacA/B, expels QACs from the cell.High, often found in conjunction with other resistance genes. nih.gov
qacEΔ1Efflux pump componentContributes to resistance against various disinfectants, including QACs.High, its presence can indicate co-selection for antibiotic resistance. nih.gov
bcrABCABC transporter systemSpecifically identified as conferring resistance to benzalkonium chloride in Listeria monocytogenes.High, as it suggests a specific mechanism that could be relevant for the structurally similar this compound. asm.org

Compound Names Mentioned in this Article

Q & A

Q. What are the key physicochemical properties of methylbenzethonium chloride, and how do they influence its analytical detection?

this compound is a quaternary ammonium compound with solubility in water, alcohols, glycols, and organic solvents like ethylenedichloride. Its UV absorbance peaks at 275 nm , which is critical for spectrophotometric quantification . Key properties include:

PropertyValue/Description
SolubilityWater, alcohols, glycols, benzene
UV λmax275 nm
StabilityStable at pH 4.8–7.0
Crystal structureMonohydrate crystals (colorless to white)
These properties necessitate methods like HPLC with UV detection for analysis. Sample preparation often involves hydrolysis and extraction to isolate the compound from matrices .

Q. What standardized analytical methods are recommended for quantifying this compound in environmental or biological samples?

HPLC with UV detection is the gold standard. Example parameters:

  • Column : C18 reverse-phase
  • Flow rate : 1.0 mL/min
  • Column temperature : 30°C
  • Detection : 275 nm Recovery tests (e.g., spiked samples) should validate method accuracy, with reported detection limits as low as 0.003 μg/mL . For environmental samples, liquid-liquid extraction and sonication are critical preprocessing steps to minimize matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported safe concentration levels of this compound for topical applications?

Historical guidelines (e.g., 0.13% concentration) conflict with studies demonstrating safety at 0.5% under occlusion (e.g., diaper rash treatments) . To address this:

  • Experimental design : Use cumulative irritation index (CII) scoring in human patch tests over 21 days, comparing erythema and edema under occluded vs. non-occluded conditions.
  • Data reconciliation : Contextualize results by assessing application frequency, exposure duration, and skin barrier integrity. For example, Maibach’s studies showed minimal irritation at 0.5% under occlusion (CII score: 8.19/84), supporting higher safe thresholds in controlled settings .

Q. What methodological challenges arise in detecting impurities in this compound, and how do they impact research outcomes?

Impurities (e.g., benzyl chloride derivatives, unreacted amines) can alter antimicrobial efficacy and safety profiles. Key strategies include:

  • Chromatographic separation : Use gradient HPLC to resolve peaks for benzaldehyde, benzyl alcohol, and other byproducts.
  • Mass spectrometry (MS) : Couple HPLC with MS for structural identification of impurities .
  • Impact assessment : Compare impurity profiles across synthesis batches to correlate with variations in cytotoxicity or antimicrobial activity .

Q. How should researchers design stability studies for this compound under varying pH and temperature conditions?

Stability is pH-dependent (optimal range: 4.8–7.0). Experimental protocols should include:

  • Accelerated degradation : Expose solutions to pH extremes (e.g., pH 2 and 9) at 40°C for 30 days.
  • Analytical endpoints : Monitor UV absorbance shifts, precipitate formation, and antimicrobial efficacy loss.
  • Data interpretation : Use Arrhenius modeling to predict shelf life under storage conditions .

Q. What advanced techniques validate the identity and purity of this compound in novel formulations?

Beyond HPLC, employ:

  • Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via <sup>1</sup>H and <sup>13</sup>C NMR peaks for aromatic and quaternary ammonium groups.
  • X-ray diffraction (XRD) : Analyze crystal structure to differentiate hydrates or polymorphs.
  • Thermogravimetric analysis (TGA) : Assess thermal stability and water content .

Methodological Considerations for Contradictory Data

  • Comparative studies : Replicate historic assays (e.g., Draize sensitization tests) with modern protocols to address variability in irritation scoring .
  • Meta-analysis : Aggregate data from toxicological studies (e.g., Killian, Vignec) to statistically validate safe thresholds .

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